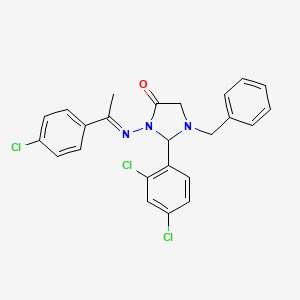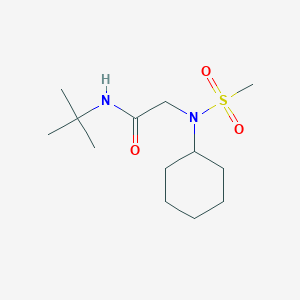![molecular formula C15H22N2O5S B7719184 N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CSP-1103 and is a selective antagonist for the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a member of the opioid receptor family and is involved in various physiological processes, including pain modulation, stress response, and addiction.
Mécanisme D'action
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide acts as a selective antagonist for the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking the NOP receptor, N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide can modulate the activity of these neurotransmitters, leading to its analgesic, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can modulate the activity of the immune system, suggesting its potential use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide has several advantages for lab experiments. It is a selective antagonist for the NOP receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. It has also been extensively studied in various animal models, which provides a wealth of data on its pharmacological effects. However, there are also limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects can be influenced by various factors, including the dose, route of administration, and animal species used.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide. One potential direction is the development of more potent and selective NOP receptor antagonists. Another direction is the investigation of its potential therapeutic applications in various disorders, including pain, anxiety, and depression. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various neurotransmitters and physiological systems. Overall, N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide is a promising compound for scientific research with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide involves several steps. The starting material is 4-(piperidine-1-sulfonyl)phenol, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-(piperidine-1-sulfonyl)phenylcarbamate. This intermediate is then reacted with chloroacetyl chloride to form N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide. The overall yield of this synthesis is around 50%.
Applications De Recherche Scientifique
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It also has anxiolytic and antidepressant-like effects, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c18-11-8-16-15(19)12-22-13-4-6-14(7-5-13)23(20,21)17-9-2-1-3-10-17/h4-7,18H,1-3,8-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFKOGZCYKHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

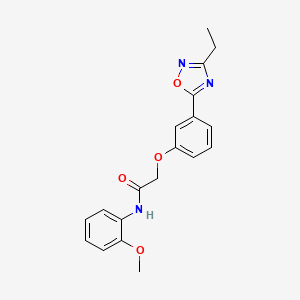
![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
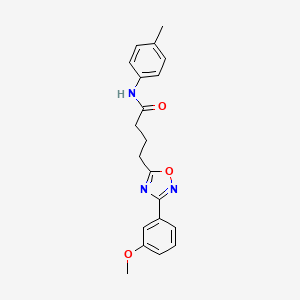
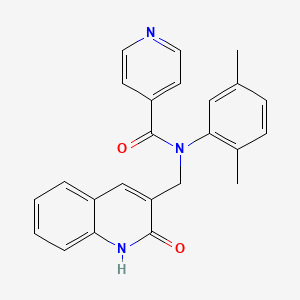

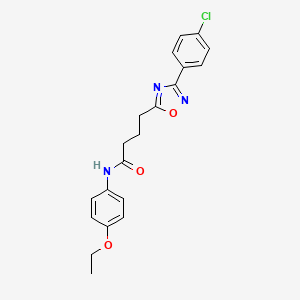
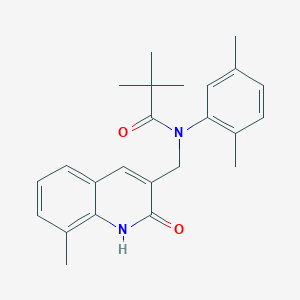
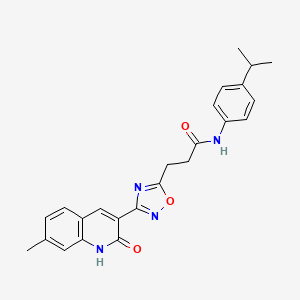

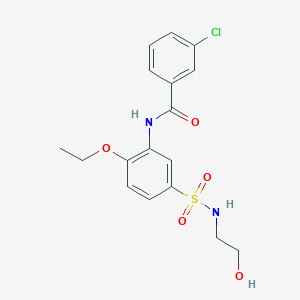
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)
